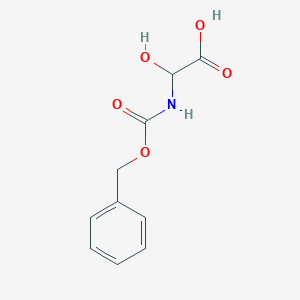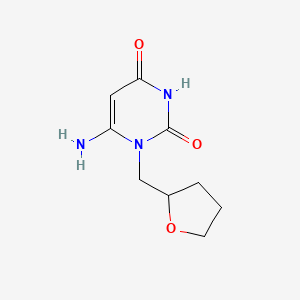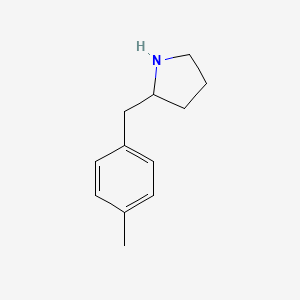
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
説明
The compound of interest, 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including their role as antibacterial, antifungal, and antifilarial agents, as well as enzyme inhibitors . The chloro and methyl substitutions on the quinoline core structure can significantly influence the compound's chemical properties and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including substitution and hydrolysis, as seen in the synthesis of related compounds such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . The synthesis methods are typically optimized for yield and purity, with confirmation of the structures using techniques like NMR and mass spectrometry. Similarly, the synthesis of 7-chloro-4-(substituted amino) quinolines demonstrates the versatility of the quinoline scaffold in generating compounds with potential antifilarial activities .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various spectroscopic methods, including NMR, FTIR, and X-ray diffraction analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups, such as the carboxylic acid moiety, which is crucial for the biological activity of these compounds. The presence of chloro substituents can also influence the molecular conformation and intermolecular interactions, as observed in the hydrogen-bonded structures of isomeric compounds of quinoline .
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions, including those that lead to the formation of hydrogen bonds, as seen in the structures of quinoline with chloro- and nitro-substituted benzoic acids . These interactions are important for the stability and reactivity of the compounds. The reactivity of the quinoline core can be further modified by substituents, which can lead to the discovery of new compounds with enhanced biological activities, as demonstrated by the synthesis of various 2-substituted 3-(tri(di)fluoromethyl)quinoxalines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline ring. For instance, the introduction of a water-soluble group at the C-7 position can enhance the solubility of the compound, which is beneficial for its biological applications . The chloro and methyl groups in the compound of interest are likely to affect its lipophilicity, which in turn can influence its absorption and distribution in biological systems.
科学的研究の応用
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Here are some general applications of quinoline and its derivatives:
-
Pharmaceutical Applications
-
Antiviral Activity
-
Synthesis of Bioactive Compounds
-
Antimalarial Activity
-
Antibacterial Activity
-
Anticancer Activity
-
Antifungal Activity
-
Anti-HIV Agents
-
Antileishmanial Agents
-
Anticonvulsant Activity
-
Cardiotonic Activity
-
Anti-Inflammatory and Analgesic Activities
-
Central Nervous System Activity
-
Hypoglycemic Activity
-
Miscellaneous Activities
Safety And Hazards
The safety and hazards associated with “7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid” would depend on its specific properties and how it is handled. A Material Safety Data Sheet (MSDS) would provide detailed information on safety precautions, potential hazards, and first aid measures .
将来の方向性
Quinoline and its derivatives continue to be an area of active research due to their wide range of potential applications in medicinal chemistry . Future directions could include the development of new synthesis methods, exploration of new biological activities, and the design of quinoline-based drugs with improved efficacy and safety profiles .
特性
IUPAC Name |
7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-4-3-5-12(8-10)16-9-14(18(21)22)13-6-7-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUGUBWZURTKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174341 | |
| Record name | 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
725705-50-0 | |
| Record name | 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725705-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



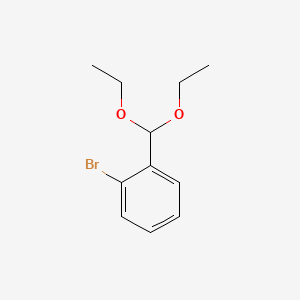
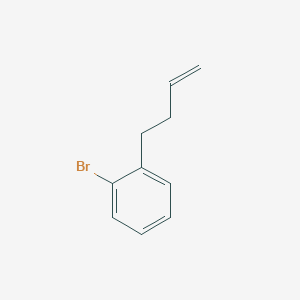
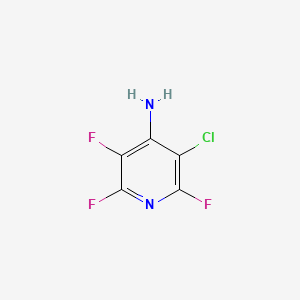

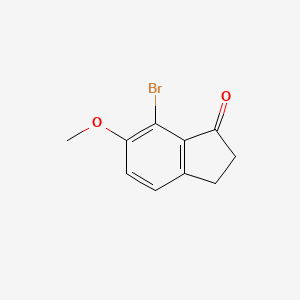
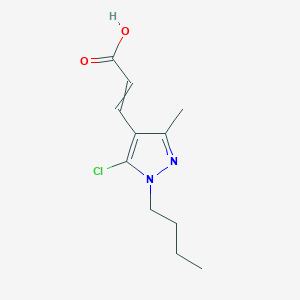



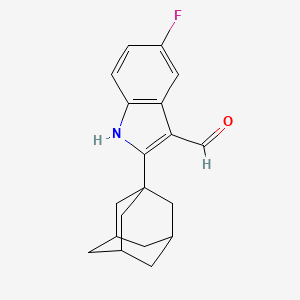
![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)
